

C.I. Acid Brown 120: A Technical Guide for Biological Staining Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C.I. Acid brown 120	
Cat. No.:	B1624202	Get Quote

Disclaimer: Information regarding the specific use of **C.I. Acid Brown 120** for biological staining is limited in publicly available literature. This guide is based on the general principles of acid dye chemistry and histology and provides a framework for its potential application. All protocols are representative and require optimization for specific research needs.

Introduction

C.I. Acid Brown 120, also identified by the Colour Index number 35020, is a multi-azo anionic dye. While its primary applications are in the textile and leather industries, its chemical properties as an acid dye suggest potential utility in biological staining. Acid dyes are characterized by their negative charge and are used in histology to stain basic (acidophilic or eosinophilic) tissue components, which are positively charged.[1][2] These components primarily include cytoplasm, muscle fibers, collagen, and mitochondria.[1] This guide provides a comprehensive overview of the theoretical application of **C.I. Acid Brown 120** in biological staining for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known properties of **C.I. Acid Brown 120** is presented in the table below. Understanding these properties is crucial for its application in staining protocols.



Property	Value	Reference
C.I. Name	Acid Brown 120	
C.I. Number	35020	_
Chemical Class	Multi-azo dye	-
CAS Number	6428-26-8	-
Molecular Formula	C30H23N12Na3O9S3	-
Appearance	Red-light brown powder	-
Solubility	Soluble in water	-

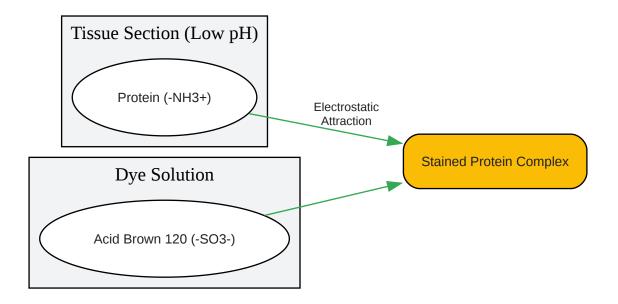
Principle of Staining

The fundamental mechanism of staining with acid dyes like **C.I. Acid Brown 120** is an electrostatic interaction. In an acidic solution, the dye molecule carries a net negative charge due to the ionization of its sulfonate groups. Tissue proteins, on the other hand, become protonated at a low pH, acquiring a net positive charge on their amino groups (-NH₃+). The negatively charged dye anions are then attracted to and bind with these positively charged sites on the tissue proteins, resulting in a colored precipitate.[3][4]

The intensity of the staining is influenced by several factors, including:

- pH of the Staining Solution: A lower pH increases the number of positively charged groups on tissue proteins, leading to enhanced dye binding.[2]
- Dye Concentration: Higher concentrations generally result in more intense staining, but may also lead to non-specific binding and high background.
- Staining Time: The duration of exposure to the dye solution affects the degree of staining.
- Fixation: The choice of fixative can alter the reactivity of tissue components to the dye.





Click to download full resolution via product page

Principle of electrostatic interaction between an anionic dye and protonated tissue proteins.

Potential Biological Staining Applications

Based on the behavior of other acid brown dyes, **C.I. Acid Brown 120** could potentially be used as a counterstain in various histological techniques to provide contrast to nuclear stains like hematoxylin.

Potential applications include:

- General Cytoplasmic and Connective Tissue Staining: As a counterstain in routine histology to visualize the cytoplasm of cells and the extracellular matrix.
- Trichrome Stains: Potentially as a component in trichrome staining methods, which use multiple acid dyes to differentiate between cytoplasm, muscle, and collagen.[2][5]

Experimental Protocols

The following are generalized protocols that can be adapted as a starting point for using **C.I. Acid Brown 120**. Optimization of dye concentration, staining time, and pH is critical for achieving desired results.



Protocol 1: General Counterstaining for Paraffin-Embedded Sections

This protocol outlines the use of **C.I. Acid Brown 120** as a counterstain following nuclear staining with hematoxylin.

Materials:

- Deparaffinized and rehydrated paraffin-embedded tissue sections on slides.
- Harris' Hematoxylin or a similar formulation.
- 1% Acid Alcohol (1% HCl in 70% ethanol).
- Scott's Tap Water Substitute (optional, for bluing).
- C.I. Acid Brown 120 staining solution (0.1% 1.0% w/v in distilled water with 1% acetic acid).
- Graded alcohols (70%, 95%, 100%).
- Xylene or xylene substitute.
- · Permanent mounting medium.

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes of 5 minutes each).
 - Transfer to 100% alcohol (2 changes of 3 minutes each).
 - Transfer to 95% alcohol (2 changes of 3 minutes each).
 - Transfer to 70% alcohol (3 minutes).
 - Rinse in running tap water.

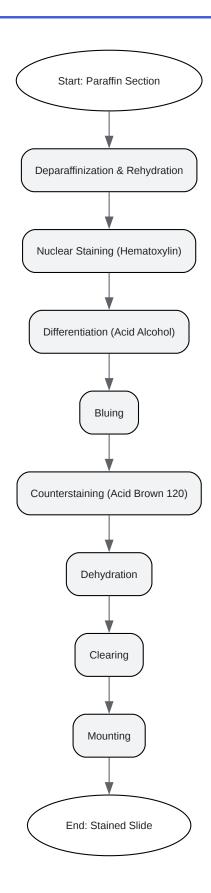


- · Nuclear Staining:
 - Stain in Harris' Hematoxylin for 5-15 minutes.
 - Wash in running tap water for 1-5 minutes.
 - Differentiate in 1% Acid Alcohol (a few brief dips).
 - Wash in running tap water.
 - Blue in Scott's Tap Water Substitute or running tap water for 5 minutes.
 - Wash in distilled water.
- · Counterstaining:
 - Immerse slides in the C.I. Acid Brown 120 staining solution for 1-5 minutes.
- Dehydration, Clearing, and Mounting:
 - o Briefly rinse in distilled water.
 - Dehydrate through 95% alcohol (2 changes of 1 minute each) and 100% alcohol (2 changes of 2 minutes each).
 - Clear in xylene or a substitute (2 changes of 5 minutes each).
 - Mount with a permanent mounting medium.

Expected Results:

- Nuclei: Blue/Purple
- Cytoplasm, muscle, collagen: Shades of brown





Click to download full resolution via product page

General workflow for histological staining using a counterstain.



Data Presentation: Optimization Parameters

The following table provides a starting point for the optimization of staining parameters for **C.I. Acid Brown 120**.

Parameter	Recommended Starting Range	Purpose
Dye Concentration	0.1% - 1.0% (w/v)	Controls staining intensity.
pH of Staining Solution	2.5 - 4.0 (adjust with acetic acid)	Enhances binding of the anionic dye to protonated proteins.
Incubation Time	1 - 10 minutes	Determines the degree of dye uptake by the tissue.
Differentiation	0.5% - 1% Acetic Acid (optional)	Removes excess stain to improve contrast.

Safety and Handling

As with all laboratory chemicals, **C.I. Acid Brown 120** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[6]
- Inhalation: Avoid creating dust. Use in a well-ventilated area.[6][7]
- Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
 [9]
- Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek medical attention.[6]
- Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

Conclusion



While specific applications of **C.I. Acid Brown 120** in biological staining are not well-documented, its properties as an acid dye suggest its potential as a counterstain for visualizing cytoplasmic and extracellular components. The provided theoretical framework, general protocols, and safety guidelines offer a foundation for researchers to explore its utility in their specific histological applications. Rigorous optimization of staining parameters will be essential to achieve reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Mechanism of dye response and interference in the Bradford protein assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of dye binding in the protein assay using eosin dyes PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stainsfile.com [stainsfile.com]
- 6. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 7. dharmatrading.com [dharmatrading.com]
- 8. dick-blick.com [dick-blick.com]
- 9. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [C.I. Acid Brown 120: A Technical Guide for Biological Staining Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1624202#c-i-acid-brown-120-for-biological-staining-applications]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com